The synthesis of [(2-Chloro-6-fluorophenyl)methoxy]urea typically involves a two-step process:
The molecular structure of [(2-Chloro-6-fluorophenyl)methoxy]urea can be described as follows:
InChI=1S/C8H8ClFN2O2/c9-6-2-1-3-7(10)5(6)4-14-12-8(11)13/h1-3H,4H2,(H3,11,12,13)
.[(2-Chloro-6-fluorophenyl)methoxy]urea can undergo various chemical reactions:
Common reagents include nucleophiles (amines and alcohols) for substitution reactions, while oxidation reactions typically involve stronger oxidizing agents.
Key physical and chemical properties of [(2-Chloro-6-fluorophenyl)methoxy]urea include:
[(2-Chloro-6-fluorophenyl)methoxy]urea has several scientific applications:
CAS No.: 14392-02-0
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 145563-68-4
CAS No.: 35589-37-8
CAS No.: 3459-94-7